molecular formula C20H19F3N4O2 B2492017 6-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)-N-[4-(trifluoromethyl)phenyl]hexanamide CAS No. 880811-39-2

6-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)-N-[4-(trifluoromethyl)phenyl]hexanamide

Cat. No.: B2492017
CAS No.: 880811-39-2
M. Wt: 404.393
InChI Key: GTANVHJREKAVQO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)-N-[4-(trifluoromethyl)phenyl]hexanamide is a synthetic compound known for its potential applications in various scientific fields. This compound is characterized by the presence of a benzotriazine ring and a trifluoromethylphenyl group, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)-N-[4-(trifluoromethyl)phenyl]hexanamide typically involves multiple steps, starting with the preparation of the benzotriazine core This can be achieved through the cyclization of appropriate precursors under controlled conditionsThe final step involves the coupling of the benzotriazine intermediate with the hexanamide moiety .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow chemistry and automated synthesis platforms to streamline the process and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

6-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)-N-[4-(trifluoromethyl)phenyl]hexanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of derivatives with different functional groups .

Scientific Research Applications

6-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)-N-[4-(trifluoromethyl)phenyl]hexanamide has several scientific research applications:

Mechanism of Action

The compound exerts its effects primarily through the modulation of GPR139, a G protein-coupled receptor. By binding to this receptor, it can influence various signaling pathways involved in physiological and pathological processes. The exact molecular targets and pathways may vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 6-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)-N-[4-(trifluoromethyl)phenyl]hexanamide stands out due to its specific structural features, such as the trifluoromethylphenyl group, which imparts unique chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

6-(4-oxo-1,2,3-benzotriazin-3-yl)-N-[4-(trifluoromethyl)phenyl]hexanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19F3N4O2/c21-20(22,23)14-9-11-15(12-10-14)24-18(28)8-2-1-5-13-27-19(29)16-6-3-4-7-17(16)25-26-27/h3-4,6-7,9-12H,1-2,5,8,13H2,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTANVHJREKAVQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(N=N2)CCCCCC(=O)NC3=CC=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19F3N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.